ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
This compound belongs to the class of thiazolopyrimidines , which exhibit diverse biological activities. Its complex structure combines a thiazole ring, a pyrimidine ring, and various functional groups. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Hantzsch reaction , which combines a thiazole precursor with a pyrimidine derivative. The specific synthetic route may vary, but it typically includes condensation, cyclization, and functional group modifications.
Reaction Conditions::Condensation: The initial step involves condensing appropriate starting materials.
Cyclization: Cyclization of the intermediate forms the fused thiazolopyrimidine ring system.
Functionalization: Subsequent reactions introduce the chlorophenyl, nitrobenzylidene, and ester moieties.
Industrial Production:: While industrial-scale production details are proprietary, laboratories typically optimize the synthetic route for scalability, efficiency, and yield.
Chemical Reactions Analysis
Reactions::
Oxidation: The nitro group can undergo reduction to an amino group.
Substitution: The chlorophenyl group may participate in electrophilic aromatic substitution.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Reduction: Hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon).
Substitution: Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution.
Major Products:: The compound’s major products include the reduced form (amino derivative) and various substituted derivatives.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore its potential as an anti-tubercular agent.
Organic Synthesis: It serves as a building block for more complex molecules.
Antimicrobial Activity: Investigated for its efficacy against Mycobacterium tuberculosis.
Drug Development: May inspire novel drug candidates.
Pharmaceuticals: Potential use in tuberculosis therapy.
Agrochemicals: May find applications in crop protection.
Mechanism of Action
The compound likely interacts with specific molecular targets involved in bacterial growth inhibition. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related thiazolopyrimidines. Its unique combination of functional groups sets it apart.
Properties
CAS No. |
300377-47-3 |
---|---|
Molecular Formula |
C23H18ClN3O5S |
Molecular Weight |
483.9 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H18ClN3O5S/c1-3-32-22(29)19-13(2)25-23-26(20(19)15-6-8-16(24)9-7-15)21(28)18(33-23)12-14-4-10-17(11-5-14)27(30)31/h4-12,20H,3H2,1-2H3/b18-12+ |
InChI Key |
AZFWKBYJKONFBB-LDADJPATSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
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